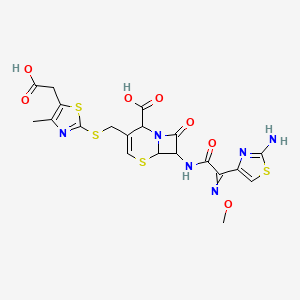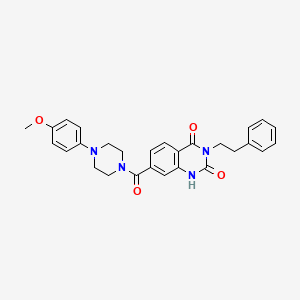
delta-2-CefodiziMe (2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta-2-Cefodizime is a biochemical compound with the molecular formula C20H20N6O7S4 and a molecular weight of 584.67 g/mol . It is primarily used for research purposes, particularly in the field of proteomics . This compound is a derivative of cefodizime, a third-generation cephalosporin antibiotic known for its broad-spectrum activity against aerobic gram-positive and gram-negative bacteria .
Métodos De Preparación
The preparation of delta-2-Cefodizime involves the synthesis of metal ion complexes with cefodizime. The stoichiometry and mode of bonding of these complexes are determined through elemental and metal analysis, electrical conductivity measurements, and spectroscopic investigations . The formation of 1:1 ratios of metal to ligand is a key aspect of this preparation method .
Análisis De Reacciones Químicas
Delta-2-Cefodizime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include metal ions such as Cu2+, Zn2+, Fe3+, Co2+, and Al3+ . The major products formed from these reactions are metal ion complexes with cefodizime . The antibacterial activity of cefodizime is not significantly affected by complexation with Al3+, but it is reduced by complexation with other tested metal ions .
Aplicaciones Científicas De Investigación
Delta-2-Cefodizime is primarily used in scientific research, particularly in the field of proteomics . It is also used in the preparation and characterization of metal ion complexes for biological evaluation . The compound’s broad-spectrum antibacterial activity makes it a valuable tool for studying bacterial infections and developing new antimicrobial agents .
Mecanismo De Acción
Delta-2-Cefodizime exerts its effects by targeting penicillin-binding proteins (PBPs) 1A/B, 2, and 3, resulting in the eventual death of the bacterial cell . This mechanism of action is similar to that of other third-generation cephalosporins, which interfere with bacterial cell wall synthesis . The compound’s immunomodulatory properties also stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .
Comparación Con Compuestos Similares
Delta-2-Cefodizime is unique among cephalosporins due to its specific structure and broad-spectrum antibacterial activity . Similar compounds include other third-generation cephalosporins such as ceftriaxone, cefotaxime, and ceftazidime . These compounds share similar mechanisms of action but differ in their specific molecular structures and spectrum of activity . Delta-2-Cefodizime’s unique structure and properties make it a valuable tool for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H20N6O7S4 |
|---|---|
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32) |
Clave InChI |
FIWOQUPUOGJRPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-methoxyphenyl)ethenyl]-3H-quinazolin-4-one](/img/structure/B14095850.png)
![3 inverted exclamation markaH-Cyclopropa[8,25][5,6]fullerene-C70-D5h(6)-3 inverted exclamation marka-carboxylic acid](/img/structure/B14095853.png)
![{1-[(Tert-butoxy)carbonyl]-4-methylpiperazin-2-yl}acetic acid](/img/structure/B14095860.png)

![N-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methylidene]hydroxylamine](/img/structure/B14095863.png)
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095865.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095869.png)
![7-Fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095875.png)
![(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14095878.png)

![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095898.png)
![6-Methoxy-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095907.png)
![(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14095914.png)
![2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one](/img/structure/B14095916.png)
